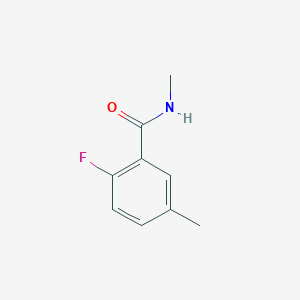

2-fluoro-N,5-dimethylbenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Chemical Science

Benzamides, amides derived from benzoic acid, represent a critical class of organic compounds. Their versatile chemical nature and ability to interact with biological systems have established them as privileged scaffolds in drug discovery and development. The amide linkage, combined with the aromatic ring, provides a stable yet reactive framework that can be readily functionalized to modulate physicochemical properties and biological activity. This has led to the development of numerous benzamide-containing drugs with a wide range of therapeutic applications.

Significance of Fluorine Substitution in Organic Compounds and Derivatives of 2-Fluoro-N,5-dimethylbenzamide

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance a compound's properties. The high electronegativity of fluorine can significantly alter the electronic environment of a molecule, influencing its acidity, basicity, and dipole moment. This can lead to improved metabolic stability, increased binding affinity to biological targets, and enhanced membrane permeability. In the context of this compound, the fluorine atom on the benzene (B151609) ring is expected to modulate its chemical reactivity and biological interactions.

Overview of Academic Research Trajectories for the Chemical Compound

Currently, dedicated academic research focusing exclusively on this compound (CAS No. 1251064-07-9) appears to be limited in publicly accessible literature. However, its structural components suggest potential areas of investigation. Research into similarly substituted benzamides often explores their utility as intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds. The presence of the fluoro and dimethyl groups makes it a candidate for studies in structure-activity relationships (SAR) within larger compound libraries. Commercial suppliers, such as BLD Pharm, indicate the availability of spectroscopic data like NMR, HPLC, and LC-MS, suggesting its synthesis and characterization have been performed, likely for use in proprietary research and development. bldpharm.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of this compound based on available chemical information. The subsequent sections will detail its chemical properties and a plausible synthetic route based on established chemical principles and related literature. The objective is to present a scientifically accurate and focused account of this compound, acknowledging the current limitations in published research while providing a foundational understanding of its chemical nature.

Chemical Profile and Synthesis

While detailed research findings on this compound are not extensively published, its chemical properties can be inferred from its structure and data from chemical suppliers. A likely synthetic pathway can be proposed based on standard organic chemistry transformations.

Properties of this compound

| Property | Value |

| CAS Number | 1251064-07-9 |

| Synonym | 5-Fluoro-N,2-dimethylbenzamide |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

Plausible Synthesis of this compound

A probable method for the synthesis of this compound involves the amidation of 2-fluoro-5-methylbenzoic acid. This precursor is commercially available and its synthesis is documented. ossila.comnih.gov

The synthesis can be envisioned in two main steps:

Activation of the Carboxylic Acid: 2-fluoro-5-methylbenzoic acid would first be converted to a more reactive acyl derivative, such as an acyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation: The resulting acyl chloride is then reacted with dimethylamine (B145610) to form the final product, this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A patent for the preparation of a related compound, 4-amino-2-fluoro-N-methylbenzamide, describes a similar two-step process where 2-fluoro-4-nitrobenzoic acid is first treated with thionyl chloride and then with methylamine (B109427) gas. google.com This supports the feasibility of the proposed synthetic route for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

2-fluoro-N,5-dimethylbenzamide |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

OZBSVSLBHOYNLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro N,5 Dimethylbenzamide and Its Structural Analogues

Retrosynthetic Analysis of the 2-Fluoro-N,5-dimethylbenzamide Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnection points for strategic synthesis. The most logical disconnection is at the amide bond (C-N), which separates the molecule into two key precursors: 2-fluoro-5-methylbenzoic acid and dimethylamine (B145610). This is a common and practical approach in amide synthesis. A second possible disconnection involves the carbon-fluorine (C-F) bond on the aromatic ring. This alternative pathway would start from a non-fluorinated precursor, such as 5-methylbenzoic acid, and introduce the fluorine atom at a later stage in the synthesis. The choice between these pathways depends on the availability and cost of starting materials and the desired control over regioselectivity.

Contemporary Approaches to Benzamide (B126) Synthesis

The formation of the benzamide structure is a cornerstone of organic synthesis, with numerous methods developed to facilitate this transformation efficiently.

The creation of the amide bond is a critical step in synthesizing benzamides. A traditional and effective method involves converting the carboxylic acid (2-fluoro-5-methylbenzoic acid) into a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate then readily reacts with dimethylamine to form the final N,5-dimethylbenzamide product.

Modern synthesis often employs coupling reagents to facilitate the direct reaction between a carboxylic acid and an amine under milder conditions. A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The presence of a catalytic amount of HOBt can significantly improve the reaction yield, particularly when dealing with less reactive (electron-deficient) amines. nih.gov The mechanism often involves the formation of a highly reactive acyliminium ion intermediate, which is then attacked by the amine. nih.gov

| Coupling Method | Reagents | Key Features |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by dimethylamine | Highly reactive intermediate; a classic and robust method. |

| Carbodiimide Coupling | EDC, HOBt, DMAP | Milder conditions; suitable for sensitive substrates; good yields. nih.gov |

| Iridium Catalysis | Carbonylchlorobis(triphenylphosphine)iridium(I), Disiloxane, Grignard Reagent | Advanced method for reductive coupling; may offer different selectivities. orgsyn.org |

Introducing a fluorine atom onto an aromatic ring is a significant transformation that can dramatically alter a molecule's properties. researchgate.net Several advanced methods exist for this purpose. alfa-chemistry.comnumberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): This method involves displacing a leaving group (like a nitro or halo group) on an electron-deficient aromatic ring with a fluoride (B91410) ion. harvard.edu For the synthesis of this compound, this would require a precursor with a suitable leaving group at the 2-position.

Electrophilic Fluorination: This approach directly fluorinates a C-H bond using powerful electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.com These reactions can be challenging due to the high reactivity of the reagents and the need to control where the fluorine atom is added (regioselectivity). alfa-chemistry.comharvard.edu Recent advancements have shown that nitromethane (B149229) can act as a Lewis base to activate these reagents, enabling fluorination under milder conditions. chinesechemsoc.org

Balz-Schiemann Reaction: A classic method that converts an aromatic amine into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (like tetrafluoroborate) to yield the aryl fluoride. numberanalytics.com This would be a viable route starting from 2-amino-5-methylbenzoic acid.

Transition Metal-Catalyzed Fluorination: Modern methods utilize transition metals like palladium or copper to catalyze the fluorination of aryl halides or triflates. numberanalytics.com These reactions often offer high efficiency and functional group tolerance. numberanalytics.com

Controlling the precise placement of substituents on the aromatic ring is crucial for synthesizing the correct isomer. The synthesis of this compound requires specific placement of the fluorine atom at position 2 and the methyl group at position 5. This is typically achieved through substrate control, where the starting material already possesses the necessary substitution pattern.

For instance, starting with 2-amino-5-methylbenzoic acid allows for the regioselective conversion of the amino group to a fluorine atom via the Balz-Schiemann reaction, locking in the desired 2-fluoro-5-methyl substitution pattern. Similarly, starting with 2-bromo-5-methylbenzoic acid could allow for a halogen exchange (Halex) reaction or a transition metal-catalyzed fluorination to replace the bromine with fluorine, again ensuring the correct regiochemistry. The challenge in regioselectivity often lies in direct C-H functionalization, where directing groups may be necessary to guide the fluorinating agent to the desired position. diva-portal.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov These principles are increasingly being applied to benzamide synthesis. tandfonline.comrsc.org

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for amide synthesis have been developed:

Microwave and Infrared Irradiation: Using microwave tandfonline.com or infrared scirp.org energy can accelerate reactions, often allowing them to proceed without a solvent and in much shorter times than traditional heating methods.

Catalytic Solvent-Free Reactions: Amides can be synthesized by heating a mixture of a carboxylic acid and an amine or urea (B33335) with a simple, environmentally benign catalyst like boric acid. semanticscholar.org Other approaches use methoxysilanes as coupling agents in solvent-free conditions, which can produce amides in excellent yields. nih.gov

Room Temperature Synthesis: An innovative green method involves reacting amines with enol esters, such as vinyl benzoate, at room temperature without any solvent or catalyst to produce benzamides. tandfonline.com The only byproduct is a volatile aldehyde, making purification simple. tandfonline.com

The adoption of such methods can significantly reduce the environmental impact of producing this compound and other fine chemicals.

Catalytic Approaches for Sustainable Synthesis

Modern organic synthesis emphasizes the development of sustainable methods that minimize waste and energy consumption. Catalytic approaches are at the forefront of these efforts, offering elegant solutions for the construction of amide bonds.

One sustainable strategy for the synthesis of this compound involves the direct amidation of 2-fluoro-5-methylbenzoic acid or its esters. Traditional methods often require the conversion of the carboxylic acid to a more reactive species like an acyl chloride, a process that generates stoichiometric waste. diva-portal.org Catalytic methods circumvent this by enabling the direct coupling of the carboxylic acid or ester with dimethylamine.

For instance, the use of coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) facilitates the facile amidation of 2-fluoro-5-methylbenzoic acid. ossila.com This reagent, while effective, is often used in stoichiometric amounts. Truly catalytic sustainable methods are continually being developed. One such approach is the formamide-catalyzed activation of carboxylic acids. This method uses a catalytic amount of a simple formamide (B127407) in the presence of a dehydrating agent to form the amide bond, offering a more cost-effective and environmentally benign alternative. rsc.org

Another promising catalytic system involves the use of group (IV) metal complexes, such as those of titanium and zirconium, which can catalyze the direct amidation of non-activated carboxylic acids with amines under mild conditions, producing water as the only byproduct. diva-portal.org Furthermore, metal-free approaches, such as the NaOtBu-mediated direct amidation of unactivated esters with amines, provide an excellent alternative under solvent-free conditions at room temperature, which is highly desirable for industrial applications.

A notable method for the synthesis of N,N-dimethylamides involves heating a carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) in N,N-dimethylacetamide (DMAc) at 160–165 °C. researchgate.net In this reaction, DMAc serves as the source of the dimethylamine, providing an efficient route to the desired product. researchgate.net

| Catalyst/Reagent | Substrate | Amine Source | Conditions | Key Advantages |

| HATU | 2-Fluoro-5-methylbenzoic acid | Dimethylamine | Standard coupling | Facile amidation |

| Formamide (catalytic) | 2-Fluoro-5-methylbenzoic acid | Dimethylamine | Dehydrating agent | Cost-effective, reduced waste |

| Group (IV) Metal Complexes | 2-Fluoro-5-methylbenzoic acid | Dimethylamine | Mild | Water as sole byproduct |

| NaOtBu | Methyl 2-fluoro-5-methylbenzoate | Dimethylamine | Room temperature, solvent-free | Sustainable, practical |

| CDI/DMAc | 2-Fluoro-5-methylbenzoic acid | DMAc | 160-165 °C | One-pot, readily available amine source |

Derivatization Strategies for this compound and Its Core Structure

Derivatization of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The this compound scaffold offers multiple sites for modification.

Synthesis of Substituted Analogues for Structure-Activity Relationship (SAR) Studies

SAR studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. For this compound, derivatization can occur on the phenyl ring or the amide moiety.

A key strategy for creating analogues is through the use of a halogenated precursor, such as 2-fluoro-5-iodo-N,N-dimethylbenzamide. The iodine atom can be readily substituted or used in cross-coupling reactions to introduce a wide variety of substituents at the 5-position. For example, a hydantoin (B18101) ring has been introduced at this position via a copper-catalyzed coupling reaction to generate 5-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-fluoro-N,N-dimethylbenzamide for the evaluation of its antischistosomal activity.

The synthesis of various substituted benzamides as P2X1-purinoceptor antagonists has demonstrated that modifications at different positions of the benzamide ring significantly impact biological activity. For instance, the introduction of polar or aliphatic substituents at the para position to the amide can modulate potency. These principles can be applied to the synthesis of analogues of this compound to explore its SAR for a given biological target.

The influence of substituents on the aromatic ring is critical. Electron-donating groups can increase the electron density of the ring, potentially affecting C-H activation reactions, while electron-withdrawing groups like fluorine can lower yields in certain cross-coupling reactions and limit catalytic C-H activation due to reduced electron density.

| Precursor | Reagent/Reaction | Resulting Analogue | Purpose |

| 2-Fluoro-5-iodo-N,N-dimethylbenzamide | 4,4-Dimethyl-2,5-dioxoimidazolidine, Cu₂O | 5-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-fluoro-N,N-dimethylbenzamide | SAR for antischistosomal activity |

| 2-Fluoro-5-methylbenzoic acid | Various amines, coupling agents | Analogues with different amide substituents | Exploring amide moiety SAR |

| Substituted 2-fluorobenzoic acids | Dimethylamine, coupling agents | Analogues with different phenyl ring substituents | Exploring phenyl ring SAR |

Functional Group Interconversions on the Benzamide and Phenyl Moieties

One important FGI is the conversion of a hydroxyl group to a fluorine atom, a process known as fluoro-de-hydroxylation. While not a direct modification of the existing fluorine, the synthesis of a hydroxylated analogue followed by fluorination represents a viable route to introduce fluorine at different positions or to access fluorinated derivatives from more readily available starting materials.

The methyl group at the 5-position can also be a site for functionalization. For example, it could be brominated using N-bromosuccinimide (NBS) under radical conditions to form a benzylic bromide, which can then be converted to a variety of other functional groups such as alcohols, ethers, or amines.

On the benzamide moiety, the N,N-dimethyl group can be modified. For instance, demethylation to the corresponding N-methylbenzamide or the primary benzamide can be achieved, which would significantly alter the hydrogen bonding capacity and steric profile of the molecule. Transamidation reactions, where the dimethylamino group is exchanged for another amine, represent another powerful tool for diversification. nih.gov Recent advances in metal-free transamidation methods offer sustainable routes to achieve this transformation. nih.gov

A notable example of functional group interconversion on a related structure involves the synthesis of 2'-(2-((dimethylamino)methyl)-4'-(2-fluoroalkoxy)-phenylthio)benzenamine derivatives. nih.gov This synthesis starts with a substituted benzamide where a methoxy (B1213986) group is demethylated to a phenol, which is then alkylated to introduce a fluoroalkoxy chain. nih.gov This demonstrates the feasibility of modifying substituents on the phenyl ring to introduce new functionalities. nih.gov

Total Synthesis Challenges and Innovations Pertaining to the Chemical Compound

The total synthesis of a polysubstituted aromatic compound like this compound presents several challenges that require innovative synthetic solutions.

The regioselective introduction of substituents onto the benzene (B151609) ring is a primary challenge. Classical electrophilic aromatic substitution reactions often lead to mixtures of isomers, necessitating tedious purification steps. The directing effects of the existing substituents (fluoro, methyl, and the amide group) must be carefully considered. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The amide group, if the nitrogen lone pair is delocalized into the ring, can also act as a director. The interplay of these directing effects can lead to complex product mixtures.

A significant challenge arises from the electronic properties of the substituents. The presence of a strongly electron-withdrawing fluorine atom can deactivate the aromatic ring, making subsequent electrophilic substitutions more difficult. It can also limit the effectiveness of certain catalytic C-H activation strategies that rely on an electron-rich aromatic system.

The synthesis of the amide bond itself can be challenging, especially on a large scale. While numerous methods exist, achieving high yields with minimal side products and under sustainable conditions remains an area of active research. The steric hindrance around the carbonyl group, potentially influenced by the ortho-fluoro substituent, could also affect the rate and efficiency of the amidation reaction.

Innovations in synthetic methodology are crucial to overcoming these challenges. The use of directed ortho-metalation (DoM) strategies can provide excellent regiocontrol in the introduction of substituents. In this approach, a directing group on the aromatic ring directs a metalating agent (typically an organolithium reagent) to the ortho position, which can then be quenched with an electrophile. The amide group itself can serve as a directing group in such reactions.

Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, offer powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds with high regioselectivity. A synthetic strategy could involve the synthesis of a di- or tri-substituted benzene ring with appropriate handles (e.g., halogens or boronic acids) followed by the introduction of the remaining substituents via cross-coupling.

The development of novel C-H activation/functionalization reactions is another innovative area that can be applied to the synthesis of this compound and its analogues. While the fluorine atom can be a challenge, specific catalytic systems are being developed that can operate on electron-deficient aromatic rings.

Molecular Interactions and Biochemical Mechanism Elucidation of 2 Fluoro N,5 Dimethylbenzamide in Vitro Investigations

Ligand-Target Binding Studies of 2-Fluoro-N,5-dimethylbenzamide

Ligand-target binding studies are crucial for characterizing the interaction of a compound with its biological target. These studies help determine the affinity and specificity of the ligand for a particular receptor or enzyme.

In Vitro Receptor Binding Assays

A typical in vitro receptor binding assay would involve incubating varying concentrations of unlabeled this compound with a constant concentration of a radiolabeled ligand known to bind to the target receptor. By measuring the displacement of the radiolabeled ligand, the binding affinity (often expressed as the inhibitory constant, Ki) of this compound for the receptor can be determined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Fluoro N,5 Dimethylbenzamide Derivatives

Systematic Exploration of Structural Modulations on the Benzamide (B126) Core

Impact of N-Substitution Variations on Molecular Interactions

For instance, in a series of benzamide derivatives, replacing the N,N-dimethyl groups with other functionalities has been shown to modulate activity. Studies on related benzamides have demonstrated that the introduction of larger, more complex groups on the nitrogen can lead to varied biological outcomes. For example, replacing N,N-dimethylamino with an azetidin-1-yl group enhanced inhibitory potency in one study, while incorporating an N-cyclopropyl-N-methylamino group was less effective. nih.gov This suggests that the steric bulk and conformational flexibility of the N-substituents are critical for optimal interaction with the biological target.

The nature of the N-substituents also affects the rotation around the C-N amide bond. scispace.com This rotational barrier is influenced by the electronic properties of the substituents on the phenyl ring and the polarity of the solvent. scispace.com Such conformational restrictions can play a significant role in pre-organizing the molecule for binding to a receptor or enzyme.

Interactive Table: Impact of N-Substitutions on Biological Activity

| Base Compound | N-Substitution Variation | Observed Effect on Potency |

|---|---|---|

| N,N-dimethylbenzamide analogue | Azetidin-1-yl | Enhanced |

Effects of Substitutions on the 2- and 5-Positions of the Phenyl Ring on Biological Activity

Modifications at the 2- and 5-positions of the phenyl ring in benzamide derivatives are crucial for tuning their biological activity. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its target.

In many benzamide series, electron-withdrawing groups like halogens (e.g., chlorine, fluorine) or trifluoromethyl groups have been shown to enhance biological potency. For example, trifluoromethyl analogs have exhibited enhanced activity in some studies. Conversely, electron-donating groups such as methyl or methoxy (B1213986) can also positively influence activity, often by improving binding to specific biological targets.

The position of these substituents is also critical. For instance, ortho-methoxy groups have been found to improve binding to certain bacterial proteins compared to their para-substituted counterparts. In a series of GluN2C-selective potentiators, substitutions on the phenyl ring were systematically evaluated, revealing that the position and nature of the substituent are key determinants of activity. nih.gov

Systematic SAR studies on related halogenated benzamides have shown that the specific placement of halogens on the phenyl ring affects the electronic distribution and, consequently, the biological activity. For example, replacing a bromine atom with a chlorine or fluorine atom can modulate the electron-withdrawing effects and influence potency.

Role of Fluorine Position and Number in Modulating Activity and Selectivity

The introduction of fluorine into a molecule can have profound effects on its physicochemical properties and biological activity. In the context of 2-fluoro-N,5-dimethylbenzamide derivatives, the position and number of fluorine atoms are key variables in modulating activity and selectivity.

Fluorine's high electronegativity can alter the electronic environment of the phenyl ring, influencing interactions with biological targets. For instance, introducing a fluorine atom at the 2-position of a benzamide derivative was found to reduce potency against a specific target (BD2) compared to the unsubstituted parent compound. acs.org However, a fluorine at the 5-position led to an increase in potency. acs.org

In another study on biphenylthiol derivatives, the introduction of fluorine-containing substituents was explored to improve radiochemical yield for imaging agents. nih.gov The position of fluorine on the aromatic ring can also be strategically used to block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. For example, introducing fluorine at certain positions can reduce the formation of potentially mutagenic metabolites. acs.org

The specific substitution pattern of halogens, including fluorine, is a determining factor for the chemical behavior and biological activity of benzamides. smolecule.com The unique electronic properties of fluorine can lead to distinct intramolecular interactions, such as hydrogen bonding, which can stabilize specific conformations of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Derivation and Validation of Predictive QSAR Models based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For this compound analogues, QSAR models can be developed using in vitro experimental data to predict the activity of new, unsynthesized compounds.

The process of developing a QSAR model involves several key steps:

Data Set Selection: A diverse set of this compound analogues with their corresponding in vitro biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each compound. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of an external set of compounds not used in model development. mdpi.comnih.gov

Successful QSAR models for benzamide derivatives have been developed, identifying key molecular properties that govern their activity. researchgate.net These models can reveal the importance of specific descriptors, such as Van der Waals volume, mass, and electronegativity, in determining the biological potency of the compounds. researchgate.net

Application of QSAR in Rational Design of Novel Analogues

Once a validated QSAR model is established, it becomes a powerful tool for the rational design of novel analogues with potentially improved activity. nih.gov The model can be used to predict the biological activity of virtual compounds before they are synthesized, saving time and resources. researchgate.net

The insights gained from the QSAR model about which molecular properties are important for activity can guide chemists in making targeted modifications to the lead structure. For example, if the model indicates that increased electron-withdrawing character at a specific position enhances activity, chemists can prioritize the synthesis of analogues with substituents that possess this property.

This iterative process of QSAR model prediction, chemical synthesis, and biological testing allows for the systematic optimization of the lead compound. mdpi.com By focusing on compounds with high predicted activity, the efficiency of the drug discovery process can be significantly enhanced. The application of QSAR has been shown to lead to the design of novel derivatives with substantially improved potency in various therapeutic areas. mdpi.com

Spatial and Electronic Contributions to Molecular Recognition

The biological activity of a compound is intimately linked to its three-dimensional shape and the distribution of electrons within its structure. These features determine how well the molecule can bind to its biological target, such as an enzyme or receptor, and elicit a response.

Stereochemical Influences on Target Binding

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular recognition. The specific orientation of functional groups can either facilitate or hinder the binding of a molecule to its target. patsnap.com

Electronic Effects of Substituents (e.g., Hammett Constants) on Reactivity and Interaction Strength

The electronic properties of substituents on the benzamide scaffold are crucial for their reactivity and the strength of their interactions with biological targets. These effects are often quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. publish.csiro.au

Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic, while electron-withdrawing groups (EWGs) decrease the electron density, making it more electrophilic. wikipedia.org These electronic modifications can influence various aspects of a molecule's behavior, including its binding affinity, metabolic stability, and pharmacokinetic properties.

In this compound, the fluorine atom at the 2-position acts as a weak electron-withdrawing group through its inductive effect (-I), but also as an electron-donating group through resonance (+M). wikipedia.org This dual nature can have complex effects on the molecule's reactivity and interactions. The methyl group at the 5-position is a weak electron-donating group. researchgate.net

The Hammett equation provides a framework for understanding how these electronic effects influence reaction rates and equilibria. viu.ca Studies on substituted benzamides have shown that their rates of hydrolysis are correlated with the Hammett constants of the substituents. viu.caviu.ca For example, electron-withdrawing groups generally accelerate the alkaline hydrolysis of benzamides. viu.ca The reaction constant, ρ (rho), in the Hammett equation indicates the sensitivity of a reaction to substituent effects. publish.csiro.au A positive ρ value signifies that the reaction is favored by electron-withdrawing groups, while a negative value indicates it is favored by electron-donating groups. publish.csiro.au

The electronic properties of the substituents also directly impact non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical for molecular recognition. The electronegativity of the fluorine atom, for instance, can influence its ability to act as a hydrogen bond acceptor. researchgate.net

Table 1: Hammett Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -CH3 | -0.07 | -0.17 |

This table presents the Hammett constants for fluorine and methyl groups, which are relevant to the electronic properties of this compound.

Computational and Theoretical Chemistry Studies of 2 Fluoro N,5 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity of 2-Fluoro-N,5-dimethylbenzamide

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. eurjchem.com By calculating the distribution of electrons, DFT can determine key parameters that govern a molecule's reactivity. For benzamide (B126) derivatives, DFT calculations are often performed to optimize the molecular geometry and compute frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. tandfonline.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and reactive. In studies of other benzamide derivatives, this energy gap has been shown to be a key factor in their biological activity. tandfonline.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

For fluorinated benzamides, the presence of the electron-withdrawing fluorine atom and electron-donating methyl groups significantly influences the electron density distribution and, consequently, these reactivity parameters. acs.org

Table 1: Representative Quantum Chemical Parameters for Benzamide Derivatives This table presents illustrative values based on DFT calculations reported for analogous benzamide structures. Actual values for this compound would require specific calculation.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating capacity |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 3.5 to 4.5 eV | Electron-attracting power |

| Chemical Hardness (η) | 2.0 to 2.75 eV | Resistance to deformation of electron cloud |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. tandfonline.com It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. tandfonline.com The MEP surface is colored according to its electrostatic potential value:

Red regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In benzamides, these are typically located around the carbonyl oxygen atom.

Blue regions indicate positive potential, are electron-deficient, and represent sites for nucleophilic attack. These are often found around the amide and aromatic hydrogen atoms. researchgate.net

Green regions represent neutral or zero potential.

For this compound, the MEP map would clearly show the negative potential on the carbonyl oxygen, making it a primary site for hydrogen bonding interactions. The fluorine atom would also contribute to the electrostatic landscape, influencing the potential of the adjacent aromatic ring. Such maps are instrumental in understanding the non-covalent interactions that are crucial for ligand-receptor binding. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for studying how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Ligand Docking Studies to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net This method is widely used to screen virtual compound libraries and to understand the structural basis of a ligand's biological activity. dergipark.org.trjst.go.jp The process involves placing the ligand (this compound) into the binding pocket of a target protein and evaluating the interaction energy for different conformations, or "poses."

Studies on various benzamide derivatives have shown them to be inhibitors of several important enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1), cyclooxygenase-2 (COX-2), and topoisomerases. dergipark.org.trnih.govnih.gov A docking study of this compound into such a target would reveal:

Binding Affinity: A scoring function calculates the binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A more negative score typically indicates a stronger binding. jst.go.jp

Binding Pose: The specific 3D orientation of the ligand within the active site.

Key Interactions: The specific non-covalent bonds formed between the ligand and the protein's amino acid residues. These commonly include hydrogen bonds (e.g., with the amide N-H and carbonyl oxygen), hydrophobic interactions (with the aromatic ring and methyl groups), and potentially halogen bonds involving the fluorine atom. jst.go.jpnih.gov

Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Target This table demonstrates the typical output of a molecular docking study. The target, scores, and interacting residues are hypothetical.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| This compound | -8.5 | ARG 124, SER 243, TYR 250 | Hydrogen Bond with carbonyl oxygen |

| LEU 188, VAL 201 | Hydrophobic interactions with phenyl ring | ||

| PHE 251 | π-π stacking with phenyl ring |

Molecular Dynamics Simulations to Explore Conformational Space and Protein-Ligand Stability

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a realistic simulation of the ligand-protein complex in a physiological environment (e.g., solvated in water). youtube.com

For the this compound-protein complex predicted by docking, an MD simulation would be used to:

Assess Stability: The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time (typically nanoseconds). A stable RMSD value suggests that the ligand remains securely in the binding pocket. researchgate.net

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding, including subtle changes in side-chain orientations or larger domain movements. acs.org

Refine Binding Interactions: The simulation provides a dynamic picture of the hydrogen bonds and other interactions, showing their persistence and strength over time. nih.gov This can confirm and refine the initial docking results.

In Silico Prediction of Molecular Properties for Research Design

Before a compound is synthesized, in silico tools are used to predict its physicochemical properties and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.comnih.gov These predictions are vital for designing molecules with better drug-like characteristics. jonuns.comresearchgate.net

Key predicted properties for this compound would include those related to "drug-likeness," such as Lipinski's Rule of Five, which assesses if a compound has properties that would make it a likely orally active drug in humans. The rules are:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Other important predicted ADMET properties include human intestinal absorption, blood-brain barrier (BBB) permeability, and potential hepatotoxicity or cardiotoxicity. mdpi.comnih.gov

Table 3: Predicted Molecular Properties for this compound These properties are calculated based on the compound's structure using standard cheminformatics models and are intended for research design purposes.

| Property/Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FNO | Basic chemical identity |

| Molecular Weight | 181.21 g/mol | Passes Lipinski's rule (< 500) |

| XLogP3 | ~1.8 | Measures lipophilicity; passes Lipinski's rule (< 5) |

| Hydrogen Bond Donors | 1 | Passes Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (O and F) | Passes Lipinski's rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Predicts drug transport properties |

| Human Intestinal Absorption | High | Likelihood of good absorption after oral administration |

| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS activity |

Computational Assessment of Drug-Like Properties

In the realm of computational chemistry, the assessment of drug-like properties provides valuable insights into the potential of a compound for further investigation. One of the key parameters evaluated is lipophilicity, which describes the affinity of a molecule for a lipid-like environment over an aqueous one. This property is a critical factor in determining how a compound might behave in various biological systems, although it does not directly predict its in vivo pharmacokinetics. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water). sailife.com

For benzamide derivatives, computational methods are frequently employed to predict their LogP values. These predictions help researchers to prioritize compounds for synthesis and further testing. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a higher affinity for the aqueous phase (hydrophilic). sailife.com

| Compound | CAS Number | Molecular Formula | Computed XLogP3 | Data Source |

|---|---|---|---|---|

| This compound | 1251064-07-9 | C9H10FNO | Not available | - |

| 2-Fluoro-N,N-dimethylbenzamide | 2586-34-7 | C9H10FNO | 0.3 | PubChem |

| N,N-Dimethylbenzamide | 611-74-5 | C9H11NO | 0.6 | PubChem |

Virtual Screening and Library Design for Benzamide Scaffolds

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of chemical structures and identify those that are most likely to bind to a biological target, such as a protein or enzyme. This process allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, thereby saving time and resources. The benzamide scaffold is a common feature in many biologically active molecules, making it an attractive starting point for the design of new compound libraries.

The process of virtual screening for benzamide scaffolds would involve several key steps. Initially, a large database of compounds containing the benzamide core, potentially including derivatives like this compound, would be assembled. These compounds would then be computationally docked into the active site of a target protein. Docking simulations predict the preferred orientation of a molecule when bound to another and estimate the strength of the interaction.

A practical example of this approach, although not involving this specific compound, is the discovery of potential inhibitors for glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov In that study, researchers screened millions of compounds from commercial databases to find novel scaffolds. nih.gov The process involved a combination of pharmacophore modeling and molecular docking to identify promising candidates. nih.gov This highlights how a compound like this compound could be included in such a screening library to explore its potential as an inhibitor for various biological targets. The results of such a screening could lead to the identification of new lead compounds for drug development.

Machine Learning and Artificial Intelligence in Chemical Research on the Compound

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid analysis and prediction of molecular properties. researchgate.net For a specific compound like this compound, ML models can be trained on large datasets of known molecules to predict a wide range of its characteristics, even before it is synthesized.

These predictive models can estimate properties such as solubility, melting point, and spectroscopic signatures. By leveraging vast amounts of chemical data, ML algorithms can identify complex structure-property relationships that may not be apparent through traditional analysis. researchgate.net For instance, a model could be developed to predict the biological activity of novel benzamide derivatives based on their structural features.

Furthermore, AI can be employed in the de novo design of molecules. Generative models can propose new chemical structures with desired properties, potentially leading to the discovery of novel compounds with enhanced activity or improved safety profiles. In the context of this compound, AI could be used to design related compounds with optimized properties, for example, by suggesting modifications to the benzamide scaffold that would enhance its binding affinity to a specific target. The use of ML and AI holds the potential to significantly accelerate the pace of discovery and innovation in chemical research. researchgate.net

Advanced Analytical Characterization for Research Applications of 2 Fluoro N,5 Dimethylbenzamide

High-Resolution Mass Spectrometry for Mechanistic Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms and identifying metabolites of 2-fluoro-N,5-dimethylbenzamide in various research contexts.

Metabolite Identification in In Vitro Systems:

In drug discovery and development, understanding the metabolic fate of a compound is critical. HRMS, particularly when coupled with liquid chromatography (LC-MS), allows for the sensitive and accurate identification of metabolites in complex biological matrices. ijpras.com For instance, in studies involving in vivo metabolism, HRMS can detect and help characterize various drug-related metabolites. lcms.cz The process generally involves data acquisition with high mass accuracy (<5 ppm deviation), which helps in distinguishing metabolite ions from endogenous components. ijpras.com Modern HRMS instruments can perform data-independent acquisition, which is crucial when little is known about the potential metabolites. lcms.cz The high resolving power of instruments like time-of-flight (TOF) and Fourier transform-based mass spectrometers is key to obtaining accurate mass measurements, which in turn facilitates the determination of elemental compositions for proposed metabolite structures. ijpras.com The use of informatics tools in conjunction with HRMS can further aid in localizing the site of biotransformation on the molecule. lcms.cz

Reaction Monitoring:

HRMS is also a powerful technique for monitoring the progress of chemical reactions involving this compound. It allows for the real-time or near-real-time tracking of reactants, intermediates, and products. This is particularly useful for optimizing reaction conditions, such as temperature and reaction time, to maximize yield and minimize the formation of byproducts. smolecule.com For example, in the synthesis of related benzamides, analytical techniques like gas chromatography-mass spectrometry (GC-MS) are used to monitor reaction progress to prevent product decomposition. smolecule.com

Below is a hypothetical data table illustrating the kind of information that can be obtained from an LC-HRMS experiment for the analysis of potential metabolites of this compound.

| Analyte | Retention Time (min) | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Biotransformation |

| This compound | 5.8 | 168.0768 | 168.0773 | -3.0 | Parent Compound |

| Metabolite 1 | 4.2 | 184.0717 | 184.0722 | -2.7 | Hydroxylation |

| Metabolite 2 | 3.5 | 344.1295 | 344.1301 | -1.7 | Glucuronidation |

| Metabolite 3 | 5.1 | 154.0612 | 154.0617 | -3.2 | N-demethylation |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and study of intermolecular interactions of this compound. researchgate.net

Multi-Dimensional NMR for Elucidating Complex Molecular Structures

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, complex molecules often require multi-dimensional NMR techniques for unambiguous assignment of all signals. weebly.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the molecular framework. researchgate.netresearchgate.net

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons.

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.net

These techniques, used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound and its derivatives. researchgate.net

NMR for Studying Intermolecular Interactions and Ligand Binding

NMR is a powerful tool for studying non-covalent interactions between molecules, such as ligand binding to a protein receptor. researchgate.net

Saturation Transfer Difference (STD) NMR: This technique is particularly useful for identifying which parts of a ligand are in close contact with a receptor. d-nb.infonih.gov In an STD-NMR experiment, a selective radiofrequency pulse saturates the protein's resonances. This saturation is then transferred to any bound ligands through spin diffusion. d-nb.infofrontiersin.org By observing which ligand protons receive the saturation, one can map the binding epitope of the ligand. d-nb.infonih.gov This method is highly effective for screening compound libraries and for lead optimization in drug discovery. nih.gov

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion rates. researchgate.netresearchgate.net Since the diffusion rate is related to the size and shape of a molecule, DOSY can be used to determine the molecular weight of complexes in solution and to study aggregation states. chemrxiv.org For instance, if this compound binds to a larger protein, its diffusion rate will decrease, which can be observed in the DOSY spectrum.

Fluorine-19 NMR for Probing Fluorine Environments

The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly valuable analytical tool. ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. alfa-chemistry.combiophysics.org

The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment. biophysics.org This sensitivity allows ¹⁹F NMR to be used as a probe for:

Conformational changes: Different conformations of the molecule can result in different fluorine chemical shifts.

Intermolecular interactions: Binding to a receptor or other molecules can perturb the electronic environment of the fluorine atom, leading to a change in its chemical shift. biophysics.org

Metabolism: If metabolism occurs near the fluorine atom, it will likely cause a significant change in the ¹⁹F chemical shift, making it a useful tool for tracking metabolic transformations.

The large chemical shift range of ¹⁹F NMR often results in well-resolved spectra, even in complex mixtures. biophysics.org

The following table provides hypothetical ¹⁹F NMR data for this compound in different environments.

| Sample | Solvent | ¹⁹F Chemical Shift (ppm) | Observation |

| This compound | CDCl₃ | -115.2 | Reference spectrum in a non-polar solvent. |

| This compound + Receptor | Buffer | -114.8 | Downfield shift suggests interaction with the receptor. |

| Metabolite of this compound | In vitro matrix | -120.5 | Significant upfield shift indicates a change in the electronic environment due to metabolism. |

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are essential for the purification, purity assessment, and quantification of this compound in research settings.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Research Samples

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds like this compound.

Purity Assessment: HPLC, particularly when coupled with a UV detector or a mass spectrometer, is a powerful tool for determining the purity of a sample. nih.govnih.gov By separating the main compound from any impurities, the purity can be accurately assessed. Reversed-phase HPLC using a C18 column is a common method for the separation of benzamide (B126) derivatives. smolecule.comnih.gov

Quantification: HPLC can be used for the quantitative analysis of this compound in various samples. nih.gov By creating a calibration curve with standards of known concentration, the concentration of the compound in an unknown sample can be determined. nih.gov This is crucial for a variety of applications, including pharmacokinetic studies and in vitro assays.

A typical HPLC method for the analysis of a related benzamide might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov The detection is often performed using a UV detector at a wavelength where the compound has strong absorbance. nih.gov

Below is a hypothetical data table from an HPLC analysis for the purity assessment of a research sample of this compound.

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.5 | Impurity A |

| 2 | 4.8 | 99.2 | This compound |

| 3 | 6.1 | 0.3 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself may possess sufficient volatility for direct GC-MS analysis, the creation of volatile derivatives can sometimes enhance chromatographic resolution and provide more definitive mass spectral fragmentation patterns.

In a typical GC-MS analysis of a benzamide derivative, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For N,N-dimethylbenzamides, a common stationary phase is a nonpolar 5% diphenyl/95% dimethylpolysiloxane. chemicalbook.com

The mass spectrometer then ionizes the eluted molecules, most commonly through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation.

For N,N-dimethylbenzamide, the parent compound of this compound, experimental GC-MS data reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed, and key fragments arise from the cleavage of the amide bond. The most abundant fragment ion is typically the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragment corresponds to the dimethylaminyl portion. nih.gov

When analyzing this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the fluoro and methyl substituents on the aromatic ring. The primary fragmentation would likely still involve the cleavage of the amide bond, leading to a substituted benzoyl cation (2-fluoro-5-methylbenzoyl cation) and the dimethylaminyl radical. The m/z of the substituted benzoyl cation would be shifted from 105 due to the presence of the fluorine and methyl groups.

While derivatization is a common strategy to increase the volatility of less volatile compounds for GC-MS analysis, it is often employed for compounds containing active hydrogens, such as primary or secondary amides. For a tertiary amide like this compound, derivatization is generally not a prerequisite for GC-MS analysis. However, if one were to consider derivatization, for instance, through reduction of the amide to the corresponding amine, this would significantly alter the fragmentation pattern, with cleavage occurring at the C-N bond adjacent to the aromatic ring.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Description | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 181 | Corresponds to the molecular weight of C₁₀H₁₂FNO. |

| [M-CH₃]⁺ | 166 | Loss of a methyl group from the N,N-dimethylamino moiety. |

| 2-Fluoro-5-methylbenzoyl cation | 137 | Resulting from the cleavage of the amide C-N bond. |

| Dimethylaminyl cation | 44 | Resulting from the cleavage of the amide C-N bond. |

This table is based on predicted fragmentation patterns and requires experimental verification.

Spectroscopic Methods (e.g., UV-Vis, IR, Raman) for Conformational and Electronic Structure Probes

Spectroscopic techniques are indispensable for probing the electronic and vibrational characteristics of molecules, which in turn provide insights into their conformational and electronic structures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the molecule's chromophores.

For benzamides, the primary chromophore is the benzene (B151609) ring in conjugation with the carbonyl group of the amide. The UV-Vis spectrum of N,N-dimethylbenzamide in a non-polar solvent like n-hexane shows a strong absorption band around 225-230 nm, which is attributed to a π → π* transition, and a much weaker band around 270-280 nm corresponding to an n → π* transition. uva.nl

For this compound, the substitution on the benzene ring will influence the position and intensity of these absorption bands. The fluorine atom at the ortho position, being an electron-withdrawing group, and the methyl group at the meta position (relative to the fluorine) or para position (relative to the amide), an electron-donating group, will have a combined effect on the electronic structure. It is anticipated that the λₘₐₓ for the π → π* transition may experience a slight shift compared to the unsubstituted N,N-dimethylbenzamide. The exact nature of this shift would depend on the interplay between the electronic effects of the substituents.

Infrared (IR) and Raman Spectroscopy

The IR spectrum of N,N-dimethylbenzamide shows a strong characteristic absorption band for the amide C=O stretching vibration. chemicalbook.com The position of this band is sensitive to the electronic environment. For this compound, the electron-withdrawing fluorine atom would be expected to cause a slight increase in the C=O stretching frequency compared to N,N-dimethylbenzamide. The C-N stretching vibration of the amide and the aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations are often particularly strong and well-resolved. chemicalbook.com The Raman spectrum of this compound would be expected to show characteristic bands for the substituted benzene ring. The positions of these bands can provide information about the substitution pattern. Furthermore, the planarity of the molecule and the orientation of the amide group relative to the aromatic ring can influence the Raman spectral features. Conformational studies on related 2-fluorobenzamides have shown that they can exist as interconverting cis and trans conformers, and the relative populations of these conformers can be influenced by the solvent. mdpi.com While this study was on a secondary amide, similar conformational considerations could be relevant for the tertiary amide this compound and could potentially be investigated by analyzing changes in the Raman spectra in different solvent environments.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | From the N-methyl and ring methyl groups. |

| Amide C=O Stretch | ~1640-1660 | ~1640-1660 | Expected to be a strong band in the IR spectrum. mdpi.com |

| Aromatic C=C Stretch | ~1600, ~1480 | ~1600, ~1480 | Characteristic ring breathing modes. |

| C-N Stretch | ~1400-1350 | ~1400-1350 | |

| C-F Stretch | ~1250-1100 | ~1250-1100 |

This table presents predicted values based on data for analogous compounds and requires experimental verification.

Emerging Applications and Future Research Directions of 2 Fluoro N,5 Dimethylbenzamide Non Clinical Focus

2-Fluoro-N,5-dimethylbenzamide as a Chemical Probe for Target Identification

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. nih.gov The development of such probes is a critical step in drug discovery and basic biological research.

Development of Affinity Probes and Reporter Ligands

Affinity probes are created by modifying a compound of interest to include a reactive group or a reporter tag. These probes are instrumental in identifying the specific biomolecular targets of a compound. While the synthesis of fluorinated benzamide (B126) derivatives for various biological targets is an active area of research, a review of current scientific literature indicates that specific studies on the development of this compound into affinity probes or reporter ligands have not yet been published. The structural features of this compound, including the fluorine atom and methyl groups, could, in principle, be leveraged for the design of such probes in future research endeavors.

Application in Chemoproteomics and Target Deconvolution

Chemoproteomics is a powerful technique that employs chemical probes to identify the full spectrum of protein targets of a bioactive compound within a complex biological sample, a process known as target deconvolution. ebi.ac.uknih.govnih.goveuropeanreview.org This methodology is crucial for understanding a compound's mechanism of action and potential off-target effects. To date, there are no published studies that have utilized this compound in chemoproteomics or target deconvolution studies. Future research could explore the synthesis of a tagged version of this molecule to investigate its protein interaction profile.

Integration into Radioligand Development for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. The development of novel PET radioligands is essential for advancing our understanding of disease and for the development of new diagnostic tools.

Synthesis of Radiolabeled this compound Analogues

The synthesis of radiolabeled compounds, often involving the incorporation of a positron-emitting isotope such as fluorine-18 (B77423), is a cornerstone of PET research. nih.gov The presence of a fluorine atom in the this compound structure suggests that it could be a candidate for the development of a fluorine-18 labeled PET tracer. However, a thorough search of the scientific literature reveals no published reports on the synthesis of radiolabeled analogues of this compound. nih.gov The development of a synthetic route to incorporate fluorine-18 would be a necessary first step for its evaluation as a PET ligand.

Preclinical Imaging Studies for Target Occupancy and Distribution in Research Models

Preclinical imaging studies in animal models are critical for evaluating the potential of a new PET radioligand. nih.govnih.gov These studies provide information on the biodistribution, target engagement, and pharmacokinetics of the radiotracer. As there are currently no published accounts of a radiolabeled version of this compound, no preclinical imaging studies have been conducted. Future research in this area would be contingent on the successful radiosynthesis of a suitable analogue.

Potential as a Precursor or Building Block in Materials Science

The unique structural and electronic properties of fluorinated organic molecules make them attractive building blocks for the synthesis of advanced materials. These materials can have applications in areas such as electronics, optics, and polymer science. While substituted benzamides can be used as building blocks in chemical manufacturing , there is currently no published research exploring the use of this compound as a precursor or building block in materials science. Its potential in this field remains an open area for future investigation.

Polymer Chemistry Applications

The introduction of fluorine into polymer backbones is a well-established strategy for creating materials with enhanced properties. numberanalytics.com While direct polymerization of this compound has not been reported, its structural motifs suggest its potential as a valuable monomer or additive in the synthesis of high-performance polymers. The presence of the fluorine atom can impart desirable characteristics such as increased thermal stability, chemical resistance, and hydrophobicity. mdpi.com

For instance, this compound could potentially be utilized as a comonomer in the synthesis of aromatic polyamides or polyimides. The fluorine atom would likely enhance the thermal and oxidative stability of the resulting polymer, while also improving its solubility in organic solvents, a common challenge in the processing of rigid-rod polymers. Furthermore, the N,5-dimethyl configuration could influence the polymer's morphology and chain packing, potentially leading to materials with tailored mechanical and optical properties.

Another avenue of exploration is the use of this compound as a capping agent or as a component in the synthesis of fluorinated chain extenders for polyurethanes. mdpi.com In this role, it could be used to modify the surface properties of materials, creating hydrophobic and oleophobic coatings.

Table 1: Potential Contributions of this compound to Polymer Properties

| Property | Potential Enhancement by this compound |

| Thermal Stability | The strong carbon-fluorine bond can increase the degradation temperature of the polymer. |

| Chemical Resistance | Fluorination can shield the polymer backbone from chemical attack. numberanalytics.com |

| Hydrophobicity | The presence of fluorine atoms can lower the surface energy, leading to water-repellent properties. mdpi.com |

| Solubility | The fluorine substituent may improve the solubility of rigid polymers in organic solvents. |

| Optical Properties | The electronic nature of the fluorinated aromatic ring could be harnessed to create polymers with specific refractive indices or light-emitting properties. |

Design of Functional Organic Materials

Fluorinated aromatic compounds are increasingly utilized in the design of functional organic materials for electronic and optoelectronic applications. numberanalytics.comrsc.org The introduction of fluorine atoms into a conjugated system can significantly lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.orgresearchgate.net This tuning of electronic properties is crucial for the development of efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The structure of this compound makes it an intriguing building block for such materials. The fluorinated phenyl ring could serve as an electron-accepting unit, and the molecule as a whole could be incorporated into larger conjugated systems. The amide group offers a site for further functionalization, allowing for the attachment of other photoactive or electroactive moieties. Moreover, intermolecular interactions, such as C-H···F and π-π stacking, influenced by the fluorine and methyl groups, could play a significant role in the solid-state organization of these materials, which is critical for charge transport. rsc.org

Table 2: Predicted Impact of this compound on Functional Material Properties

| Parameter | Predicted Effect | Rationale |

| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO levels | The high electronegativity of fluorine withdraws electron density from the aromatic ring. researchgate.net |

| Electron Injection | Potentially enhanced | Lower LUMO levels can facilitate easier electron injection from the cathode in devices like OLEDs. rsc.org |

| Oxidative Stability | Increased | Lower HOMO levels can make the material more resistant to oxidative degradation. rsc.org |

| Solid-State Packing | Influenced by C-H···F interactions | These non-covalent interactions can promote ordered molecular arrangements, enhancing charge mobility. rsc.org |

Role in Agrochemical Research and Development

The introduction of fluorine into active ingredients is a key strategy in modern agrochemical design, often leading to compounds with improved efficacy, metabolic stability, and a more favorable environmental profile. nih.govresearchgate.net

Benzamide derivatives are important intermediates in the synthesis of a variety of agrochemicals. Notably, structurally related compounds like 2-amino-5-chloro-N,3-dimethylbenzamide are key precursors to potent insecticides such as chlorantraniliprole (B1668704) and cyantraniliprole. google.comgoogle.comwipo.int These insecticides are part of the anthranilic diamide (B1670390) class, which acts on insect ryanodine (B192298) receptors.

Given this precedent, this compound could serve as a valuable intermediate for the synthesis of novel fluorinated agrochemicals. The ortho-fluoro substituent can influence the molecule's reactivity and its interactions with biological targets. The synthesis of new active ingredients would likely involve further functionalization of the aromatic ring, for example, through the introduction of an amino group, followed by coupling with other heterocyclic moieties.

Table 3: Structural Comparison of this compound and a Known Agrochemical Intermediate

| Compound | Structure | Key Features |

| This compound | Chemical structure of this compound | Ortho-fluoro substituent, N,5-dimethyl groups |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | Chemical structure of 2-amino-5-chloro-N,3-dimethylbenzamide | Ortho-amino group, chloro and methyl substituents |

Beyond its role as a synthetic intermediate, this compound itself could be investigated for activity against non-mammalian biological targets, particularly insects. The N,N-disubstituted benzamide moiety is present in the widely used insect repellent DEET (N,N-Diethyl-meta-toluamide). wikipedia.org While the exact mechanism of action of DEET is still under investigation, it is thought to interact with insect odorant receptors. wikipedia.org

The structural similarities between this compound and DEET suggest that it could potentially exhibit insect-repellent or insecticidal properties. The fluorine atom in the ortho position would likely alter its binding affinity for insect receptors compared to DEET, which could lead to a different spectrum of activity or potency. Research in this area could involve screening the compound against a range of insect species and investigating its effects on their olfactory systems and other neurological targets. wikipedia.org The biological activities of natural products from insects are also a source of inspiration for new active compounds. researchwithrutgers.com

Table 4: Structural Comparison with an Active Insect Repellent

| Compound | Structure | Key Functional Groups |

| This compound | Chemical structure of this compound | N,N-dimethylamide, fluorinated aromatic ring |

| DEET (N,N-Diethyl-m-toluamide) | Chemical structure of DEET | N,N-diethylamide, methylated aromatic ring |

Unexplored Reactivity and Transformations of this compound

The reactivity of this compound is largely unexplored, presenting numerous opportunities for synthetic chemists. The presence of the ortho-fluoro substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This could be exploited to introduce a variety of functional groups at the 2-position. The reactivity of ortho-fluorobenzamides is a subject of interest in synthetic chemistry. nist.govnist.gov

Future research could focus on:

Systematic studies of SNAr reactions with various nucleophiles.

Directed ortho-metalation reactions to functionalize the positions adjacent to the fluorine and amide groups.

Exploration of its participation in transition-metal-catalyzed cross-coupling reactions.

Investigation of its potential in cycloaddition and cyclization reactions to build heterocyclic scaffolds.

Interdisciplinary Research Avenues for the Chemical Compound

The potential applications of this compound are not confined to a single field but rather span the interdisciplinary interfaces of chemistry, materials science, and biology. nih.gov The exploration of this compound could foster collaborations between synthetic chemists, polymer scientists, materials engineers, and entomologists.

Future interdisciplinary research avenues could include:

Smart Materials: Combining its potential as a polymer building block with its responsiveness to external stimuli (e.g., light, heat) could lead to the development of "smart" materials with tunable properties.

Agrochemical Formulation: Research into incorporating this compound or its derivatives into novel agrochemical formulations, such as controlled-release systems, could enhance their efficacy and reduce their environmental impact.

Chemical Probes: Functionalized derivatives of this compound could be synthesized and used as chemical probes to study biological processes in non-mammalian systems, such as insect olfaction.

Sustainable Chemistry: Developing more efficient and sustainable synthetic routes to this compound and its derivatives is a crucial area of research, with a focus on reducing waste and energy consumption. rsc.org

Q & A